N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
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Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H25ClN4O2 and its molecular weight is 412.92. The purity is usually 95%.
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Scientific Research Applications
Allosteric Modulation of CB1 Receptors
Research by Khurana et al. (2014) indicates that compounds similar to N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide can act as allosteric modulators of cannabinoid type 1 receptors (CB1). This study identified key structural features crucial for allosteric modulation, such as chain length, electron withdrawing groups, and amino substituents. They found compounds with notable binding affinity and binding cooperativity, making them potential candidates for CB1 modulation (Khurana et al., 2014).
Water-Soluble Neurokinin-1 Receptor Antagonists
Harrison et al. (2001) developed a water-soluble, orally active neurokinin-1 receptor antagonist with a structure incorporating a dimethylamine component. This compound exhibited high effectiveness in pre-clinical tests for emesis and depression, highlighting its potential in clinical applications (Harrison et al., 2001).
Polymer Transformations and Antibacterial Activity
Sobolčiak et al. (2013) synthesized a cationic polymer using a compound structurally related to this compound. This polymer could switch to a zwitterionic form upon light irradiation, showing potential for DNA condensation/release and changing antibacterial activity (Sobolčiak et al., 2013).
Synthesis of Heteroarylindoles
Jakše et al. (2004) discussed the use of related dimethylaminoethyl-indole compounds in synthesizing meridianine analogs and other condensed indolyl compounds. These synthesis methods could be significant for creating novel compounds with diverse biological activities (Jakše et al., 2004).
5-HT1D Receptor Agonist Properties
Barf et al. (1996) investigated novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines, which are structurally similar to this compound. These compounds displayed agonist activity at 5-HT1D receptors, suggesting potential applications in neurological research (Barf et al., 1996).
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O2/c1-14-17(23)9-7-10-18(14)25-22(29)21(28)24-12-20(26(2)3)16-13-27(4)19-11-6-5-8-15(16)19/h5-11,13,20H,12H2,1-4H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMVPFHCNRAGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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